molecular formula C4H11ClFNO B1445841 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride CAS No. 1380170-80-8

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride

Cat. No.: B1445841
CAS No.: 1380170-80-8
M. Wt: 143.59 g/mol
InChI Key: HOLVMWWSYHYPGA-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride is an organic compound with the chemical formula C4H11ClFNO It is a hydrochloride salt of 2-(2-fluoroethoxy)ethan-1-amine, which is characterized by the presence of a fluoroethoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-(2-fluoroethoxy)ethanol with an amine source under suitable conditions. One common method involves the use of 2-(2-fluoroethoxy)ethanol and ammonia or an amine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, and recrystallization. The final product is typically packaged under inert conditions to prevent degradation and ensure stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethoxy ketones or aldehydes, while reduction can produce fluoroethoxy alcohols. Substitution reactions can result in a variety of substituted ethanamine derivatives .

Scientific Research Applications

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(2-fluoroethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride: This compound has two fluorine atoms in the ethoxy group, which can alter its chemical properties and reactivity.

    2-(2-Chloroethoxy)ethan-1-amine hydrochloride: The presence of a chlorine atom instead of fluorine can significantly change the compound’s behavior in chemical reactions and biological systems.

Uniqueness

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-(2-fluoroethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FNO.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLVMWWSYHYPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380170-80-8
Record name 2-(2-fluoroethoxy)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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